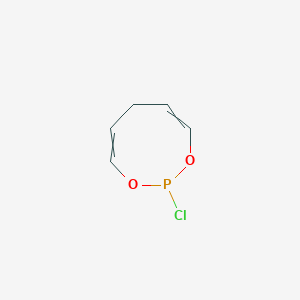
2-Chloro-2H,6H-1,3,2-dioxaphosphocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2H,6H-1,3,2-dioxaphosphocine is a phosphorus-containing organic compound It is a cyclic compound with a phosphorus atom bonded to two oxygen atoms and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-2H,6H-1,3,2-dioxaphosphocine typically involves the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. This reaction produces 2-chloro-1,3,2-dioxaphospholane, which is then subjected to an oxidizing reaction with dried ozone to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ozone as an oxidizing agent significantly improves the yield, making the process suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2H,6H-1,3,2-dioxaphosphocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include 2-chloro-2-oxo-1,3,2-dioxaphospholane and various substituted derivatives depending on the nucleophiles used .
Applications De Recherche Scientifique
2-Chloro-2H,6H-1,3,2-dioxaphosphocine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-2H,6H-1,3,2-dioxaphosphocine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Chloro-2H,6H-1,3,2-dioxaphosphocine include:
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of both chlorine and phosphorus atoms in a cyclic structure provides distinct chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
106054-15-3 |
|---|---|
Formule moléculaire |
C5H6ClO2P |
Poids moléculaire |
164.52 g/mol |
Nom IUPAC |
2-chloro-6H-1,3,2-dioxaphosphocine |
InChI |
InChI=1S/C5H6ClO2P/c6-9-7-4-2-1-3-5-8-9/h2-5H,1H2 |
Clé InChI |
LCRMMJZZPZFWOS-UHFFFAOYSA-N |
SMILES canonique |
C1C=COP(OC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


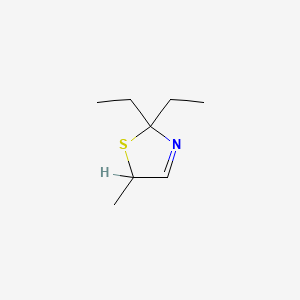
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)

propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
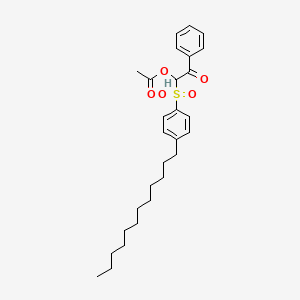
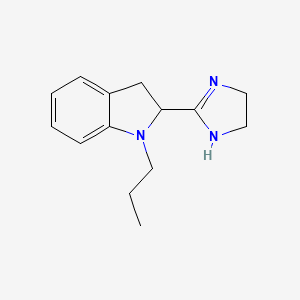
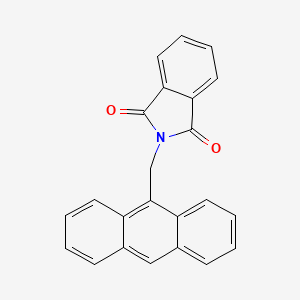

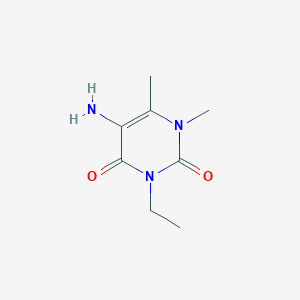

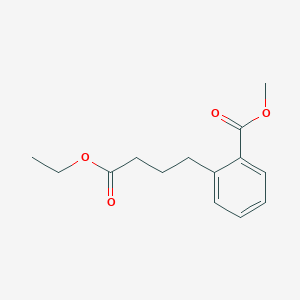
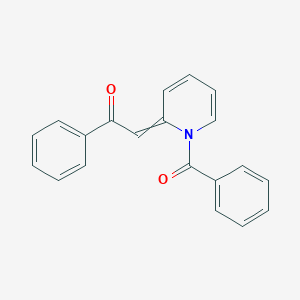
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
